tert-Butyl 5-bromonicotinate

Description

Chemical Identity and Nomenclature

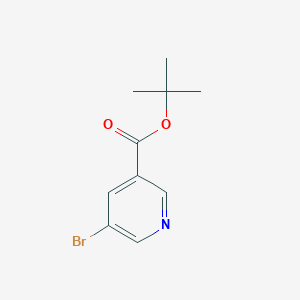

The chemical identity of tert-butyl 5-bromonicotinate is defined by its systematic IUPAC name, tert-butyl 5-bromopyridine-3-carboxylate , which reflects the substitution pattern on the pyridine ring. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₂BrNO₂ | |

| Molecular Weight | 258.11 g/mol | |

| CAS Registry Number | 263270-02-6 | |

| SMILES Notation | CC(C)(C)OC(=O)C1=CC(=CN=C1)Br | |

| PubChem CID | 18422124 |

The compound’s structure consists of a pyridine ring substituted with a bromine atom at position 5 and a tert-butyl ester group at position 3. This configuration enhances its stability and solubility in organic solvents compared to non-esterified bromonicotinic acids.

Historical Context in Organic Chemistry

The synthesis of this compound emerged in the early 2000s alongside advancements in cross-coupling and esterification methodologies. Early routes involved halogenation of nicotinic acid derivatives followed by tert-butylation using reagents like tert-butyl chloroformate or Boc₂O (di-tert-butyl dicarbonate). For example, a 2022 patent detailed its preparation via Grignard exchange reactions using 2,5-dibromopyridine and tert-butyl chloroformate in the presence of cuprous catalysts. These methods optimized regioselectivity, achieving yields exceeding 85% while minimizing isomer formation.

The compound’s development coincided with growing interest in halogenated pyridines as building blocks for metal-organic frameworks (MOFs) and photoactive materials. Researchers recognized its utility in Suzuki-Miyaura couplings and nucleophilic aromatic substitutions, enabling access to complex heterocycles.

Significance in Chemical Research

This compound plays a pivotal role in multiple research domains:

- Pharmaceutical Synthesis : Serves as a precursor to kinase inhibitors and antiviral agents. The bromine atom facilitates cross-coupling reactions with boronic acids to introduce aryl or heteroaryl groups.

- Material Science : Used in synthesizing luminescent lanthanide coordination compounds. For instance, reactions with dysprosium(III) or terbium(III) ions yield materials with tunable magnetic and optical properties.

- Fluorination Chemistry : Acts as a substrate for halogen-exchange reactions. Treatment with tetramethylammonium fluoride (TMAF) replaces bromine with fluorine, producing 6-fluoronicotinic acid derivatives critical in PET imaging.

A 2023 study demonstrated its utility in click chemistry, where copper-catalyzed azide-alkyne cycloaddition generated triazole-linked nicotinate derivatives with antimicrobial activity.

Relationship to Other Bromonicotinate Derivatives

This compound belongs to a broader class of brominated nicotinic acid esters, each exhibiting distinct reactivity:

| Derivative | Key Features | Applications |

|---|---|---|

| Ethyl 5-bromonicotinate | Lower steric bulk; higher solubility in polar solvents | Hydrazide synthesis for agrochemicals |

| Methyl 5-bromonicotinate | Cost-effective but prone to hydrolysis | Intermediate in bulk chemical processes |

| 5-Bromonicotinic acid | Lacks ester group; limited solubility | MOF construction and catalysis |

| tert-Butyl 6-bromonicotinate | Bromine at position 6; altered electronic properties | Synthesis of positional isomers |

The tert-butyl group in this compound confers superior stability against nucleophilic attack compared to methyl or ethyl esters, making it ideal for multi-step syntheses. Conversely, ethyl derivatives like ethyl 5-bromonicotinate (CAS: 20986-40-7) are preferred for one-pot reactions due to their lower molecular weight.

Properties

IUPAC Name |

tert-butyl 5-bromopyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c1-10(2,3)14-9(13)7-4-8(11)6-12-5-7/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DINKXUCRJBUQAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=CN=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70593616 | |

| Record name | tert-Butyl 5-bromopyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70593616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

263270-02-6 | |

| Record name | tert-Butyl 5-bromopyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70593616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl 5-bromonicotinate can be synthesized through the esterification of 5-bromonicotinic acid with tert-butanol in the presence of a dehydrating agent such as sulfuric acid or dicyclohexylcarbodiimide. The reaction typically occurs under reflux conditions to ensure complete esterification .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted nicotinates.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic aqueous solutions.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Hydrolysis: 5-bromonicotinic acid and tert-butanol.

Substitution: Substituted nicotinates depending on the nucleophile used.

Scientific Research Applications

tert-Butyl 5-bromonicotinate is utilized in various scientific research applications due to its versatility:

Drug Synthesis: It serves as a precursor in the synthesis of aminonicotinic acid esters, which are important intermediates in pharmaceutical compounds.

Catalysts: The compound is used in the preparation of heterocyclic compounds that act as catalysts in organic reactions.

Organic Synthesis: It is a valuable building block for the synthesis of more complex molecules, including heterocyclic compounds.

Mechanism of Action

The mechanism of action of tert-Butyl 5-bromonicotinate involves its reactivity due to the presence of the bromine atom and the ester functional group. The bromine atom can participate in nucleophilic substitution reactions, while the ester group can undergo hydrolysis. These reactive sites enable the compound to act as an intermediate in various chemical transformations .

Comparison with Similar Compounds

Comparison with Similar Compounds

tert-Butyl 5-bromonicotinate shares structural and functional similarities with several brominated tert-butyl derivatives. Below is a systematic comparison based on molecular properties, reactivity, and applications.

Table 1: Structural and Functional Comparison

Key Differences

Bromine Substitution and Reactivity

- This compound : The bromine on the pyridine ring enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the electron-deficient aromatic system. This contrasts with tert-Butyl (5-bromopentyl)carbamate , where the aliphatic bromine favors nucleophilic substitutions (e.g., SN2) or radical-mediated alkylations .

- Methyl 5-bromonicotinate : The methyl ester group is more labile than the tert-butyl ester, allowing faster hydrolysis to 5-bromonicotinic acid for further functionalization .

Steric and Electronic Effects The tert-butyl group in this compound provides steric protection to the ester, enhancing stability during synthetic steps. In contrast, tert-Butyl (5-bromopentyl)carbamate leverages the carbamate group for amine protection in peptide synthesis . The phenyl-based (S)-tert-Butyl (1-(5-bromo-2-methoxyphenyl)ethyl)carbamate contains both bromine and methoxy substituents, which may direct electrophilic aromatic substitution or stabilize intermediates in organometallic reactions .

Applications in Medicinal Chemistry

- This compound is a key precursor in synthesizing N-aryl nicotinamide derivatives, such as 3,6-diazabicyclo[3.1.1]heptane ligands for nAChRs (e.g., derivatives 32–47 in ). Its pyridine core mimics natural alkaloids like epibatidine, enabling receptor-binding studies .

- Methyl 5-bromonicotinate is often hydrolyzed to the free acid for subsequent amidation or acylation, whereas the tert-butyl analog avoids premature deprotection in multistep syntheses .

Biological Activity

tert-Butyl 5-bromonicotinate is an organic compound with significant potential in medicinal chemistry due to its unique structural features. It consists of a pyridine ring substituted with a bromine atom at the 5-position and a tert-butyl ester group, which enhances its reactivity and solubility. This compound serves as a versatile building block in organic synthesis, particularly for developing heterocyclic compounds and pharmaceutical intermediates. This article reviews the biological activities associated with this compound, supported by relevant research findings and case studies.

- Molecular Formula : C₉H₁₀BrN₁O₂

- Molar Mass : Approximately 258.11 g/mol

- Structure : The compound features a pyridine ring with a bromine atom at the 5-position and a tert-butyl ester group, enhancing its reactivity profile.

Biological Activities

Research has indicated that this compound exhibits several biological activities, particularly in the context of drug development. Its derivatives have shown promise in various therapeutic areas:

- Anticancer Activity : Studies have explored the potential of this compound in inhibiting cancer cell proliferation. For instance, derivatives of 5-bromonicotinate have been tested against various cancer cell lines, demonstrating significant cytotoxic effects.

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against several pathogens. Its derivatives showed effective inhibition of bacterial growth, suggesting potential applications in treating infections.

- Anti-inflammatory Effects : Some studies have reported that this compound can modulate inflammatory pathways, indicating its potential as an anti-inflammatory agent.

- JAK2 Modulation : Recent research highlighted its role in modulating JAK2 signaling pathways, which are crucial in various hematological malignancies. The compound was tested on human erythroleukemia cell lines, showing effects on STAT phosphorylation levels, which are indicative of JAK2 activity modulation .

Case Studies

Several studies have investigated the biological activity of this compound and its derivatives:

- Study on Cancer Cell Lines : A study involving various concentrations of this compound on cancer cell lines showed a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.

- Antimicrobial Screening : In vitro tests have demonstrated that certain derivatives possess significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

- Inflammation Models : In animal models of inflammation, administration of this compound resulted in reduced markers of inflammation, supporting its potential use in managing inflammatory diseases.

Comparative Analysis

The following table compares this compound with structurally similar compounds regarding their biological activities:

| Compound Name | CAS Number | Anticancer Activity | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|---|---|

| This compound | 263270-02-6 | Significant | Moderate | Positive |

| Tert-Butyl 5-bromo-2-methylnicotinate | 1346543-51-8 | Moderate | Significant | Negative |

| Tert-Butyl 5-bromo-6-fluoronicotinate | 1186115-62-7 | Low | Moderate | Positive |

| Ethyl 5-bromo-3-methylpicolinate | 794592-13-5 | Significant | Significant | Low |

This table illustrates that while some derivatives exhibit significant biological activities, this compound stands out for its combined anticancer and anti-inflammatory properties.

Q & A

Q. Q. How can researchers align their methodology for tert-Butyl 5-bromonicotinate studies with journal-specific guidelines?

- Methodological Answer: Follow the Beilstein Journal of Organic Chemistry standards:

- Limit main-text experimental details to novel procedures.

- Include characterization data for all new compounds.

- Deposit repetitive synthetic steps in supplementary files with hyperlinked references .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.